molecular formula C24H23N3O2 B11286505 3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11286505
M. Wt: 385.5 g/mol
InChI Key: DNMSKIJOGUQAAD-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic properties. It is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core substituted with ethylphenyl and propan-2-ylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-B]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: The ethylphenyl and propan-2-ylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
  • 3-(4-Ethylphenyl)-6-[4-(methylphenyl)]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Uniqueness

3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethylphenyl and propan-2-ylphenyl groups, along with the pyrazolo[3,4-B]pyridine core, makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C24H23N3O2/c1-4-15-5-7-18(8-6-15)22-21-19(24(28)29)13-20(25-23(21)27-26-22)17-11-9-16(10-12-17)14(2)3/h5-14H,4H2,1-3H3,(H,28,29)(H,25,26,27)

InChI Key

DNMSKIJOGUQAAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC=C(C=C4)C(C)C)C(=O)O

Origin of Product

United States

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